molecular formula C7H10N2O B1274348 2-Amino-1-(pyridin-2-yl)ethanol CAS No. 89943-14-6

2-Amino-1-(pyridin-2-yl)ethanol

Cat. No.: B1274348
CAS No.: 89943-14-6
M. Wt: 138.17 g/mol
InChI Key: FLYWNSMGGSBXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(pyridin-2-yl)ethanol: is an organic compound characterized by the presence of both amino and hydroxyl functional groups. This compound is a colorless to pale yellow liquid that is soluble in water and many organic solvents at room temperature . The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(pyridin-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. Its impact on cellular metabolism includes the modulation of metabolic enzymes, affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and hydrophobic interactions. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can vary depending on its subcellular localization, as it may interact with different biomolecules in distinct cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Typically carried out in acidic or neutral conditions

      Products: Oxidation of the hydroxyl group to form corresponding ketones or aldehydes

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon (Pd/C)

      Conditions: Hydrogenation reactions under atmospheric or elevated pressures

      Products: Reduction of the pyridine ring to form piperidine derivatives

  • Substitution:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine:

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Employed as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 2-Amino-1-(3-pyridinyl)ethanol
  • 2-(Pyridin-2-yl)ethanol
  • 2-(2-Pyridyl)ethylamine

Comparison:

Properties

IUPAC Name

2-amino-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYWNSMGGSBXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397366
Record name 2-amino-1-pyridin-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-14-6
Record name 2-amino-1-pyridin-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-1-hydroxyethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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